Molecular Weight and Heavy Atom Count Differentiation vs. Acetamide Analog for Fragment Library Selection
2-Chloro-N-(oxolan-2-ylmethyl)propanamide (MW 191.66 g/mol) is heavier by 14.03 g/mol compared to the acetamide analog 2-chloro-N-(oxolan-2-ylmethyl)acetamide (MW 177.63 g/mol, CAS 39089-62-8), due to the additional methylene group in the propanamide chain . This mass difference places the propanamide derivative closer to the center of the commonly applied 'rule-of-three' fragment library mass range (MW ≤ 300), while the acetamide analog sits near the lower boundary [1]. The propanamide also carries one additional heavy atom (12 vs. 11), which may affect ligand efficiency calculations.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 191.66 g/mol (C8H14ClNO2, 12 heavy atoms) |
| Comparator Or Baseline | 2-Chloro-N-(oxolan-2-ylmethyl)acetamide: 177.63 g/mol (C7H12ClNO2, 11 heavy atoms) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔHeavy Atoms = +1 |
| Conditions | Computed molecular weight; standard IUPAC molecular formula comparison |
Why This Matters
For fragment-screening library procurement, molecular weight determines whether a compound falls within standard Rule-of-Three (RO3) criteria; this compound's MW of 191.66 g/mol is more centrally positioned than the acetamide analog, offering different ligand efficiency potential.
- [1] Congreve, M. et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
